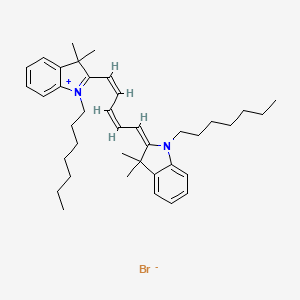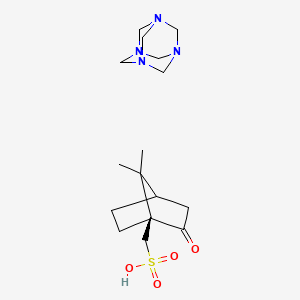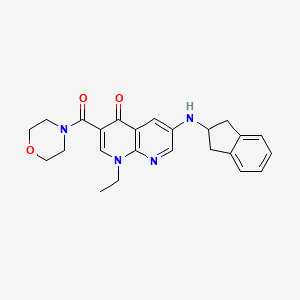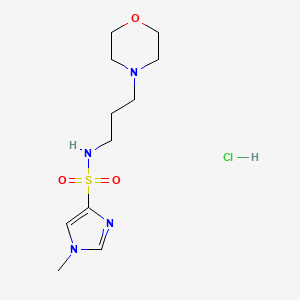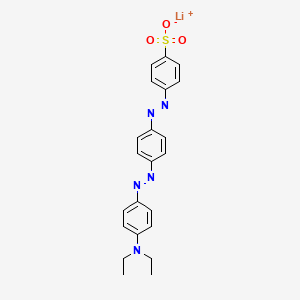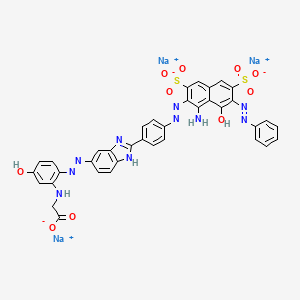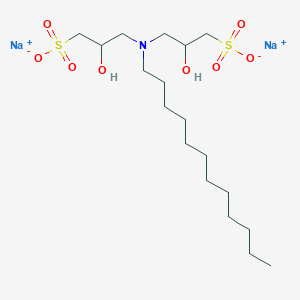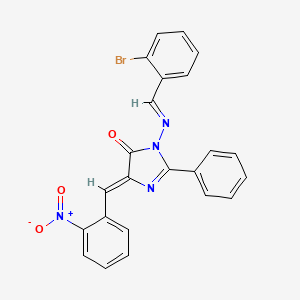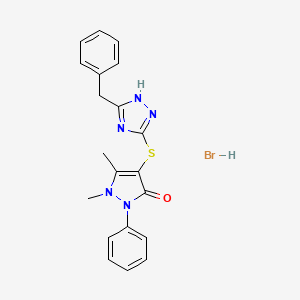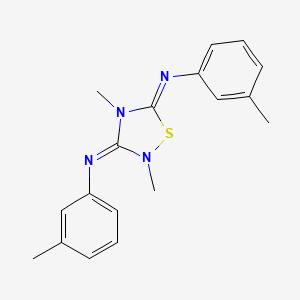
MCPA-trolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MCPA-trolamine, known chemically as (4-chloro-2-methylphenoxy)acetic acid—2,2’,2’'-nitrilotriethanol (1:1), is a derivative of MCPA (4-chloro-2-methylphenoxyacetic acid). It is widely used as a selective herbicide for controlling broad-leaved weeds in various crops, including cereals, grasslands, and non-crop areas . This compound is particularly valued for its systemic action, which allows it to be absorbed by the plant and translocated to the site of action, leading to effective weed control.
Preparation Methods
Synthetic Routes and Reaction Conditions: MCPA-trolamine is synthesized by reacting MCPA with triethanolamine. The reaction typically involves the following steps:
Preparation of MCPA: MCPA is synthesized by chlorinating 2-methylphenol to produce 4-chloro-2-methylphenol, which is then reacted with chloroacetic acid to form MCPA.
Formation of this compound: MCPA is then reacted with triethanolamine in a solvent such as water or ethanol under controlled temperature and pH conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of MCPA: Large-scale chlorination and subsequent reaction with chloroacetic acid.
Reaction with Triethanolamine: The MCPA is then reacted with triethanolamine in large reactors, ensuring proper mixing and temperature control to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: MCPA-trolamine undergoes several types of chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to release MCPA and triethanolamine.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetic acid moiety.
Substitution: The chloro group in the phenoxy ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: MCPA and triethanolamine.
Oxidation: Various oxidized derivatives of MCPA.
Substitution: Substituted phenoxyacetic acid derivatives.
Scientific Research Applications
MCPA-trolamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phenoxyacetic acid derivatives in various chemical reactions.
Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly those targeting specific pathways in plants.
Mechanism of Action
MCPA-trolamine acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It binds to auxin receptors in the plant, leading to uncontrolled cell division and growth, ultimately causing the death of the weed. The compound is absorbed through the leaves and roots and translocated to the meristematic tissues, where it exerts its herbicidal effects .
Comparison with Similar Compounds
MCPA: The parent compound, used similarly as a herbicide.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar applications.
Dicamba: A benzoic acid derivative used as a herbicide.
Uniqueness of MCPA-trolamine: this compound is unique due to its combination with triethanolamine, which enhances its solubility and stability, making it more effective in certain formulations and applications compared to its parent compound MCPA .
Properties
CAS No. |
42459-68-7 |
|---|---|
Molecular Formula |
C15H24ClNO6 |
Molecular Weight |
349.81 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chloro-2-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H9ClO3.C6H15NO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;8-4-1-7(2-5-9)3-6-10/h2-4H,5H2,1H3,(H,11,12);8-10H,1-6H2 |
InChI Key |
LWZVSTQWRNKGPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


